molecular formula C10H9BrN2O2S B8491860 4-Amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid

4-Amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8491860
M. Wt: 301.16 g/mol
InChI Key: XXHVDVZWQUVGFK-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrN2O2S and its molecular weight is 301.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2S/c1-3-5-7(12)6(10(14)15)4(2)13-9(5)16-8(3)11/h1-2H3,(H2,12,13)(H,14,15)

InChI Key

XXHVDVZWQUVGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=C(C(=C12)N)C(=O)O)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate (Description 31) (857 mg, 2.60 mmol) in ethanol (25 mL) was added aqueous NaOH (2M) (2.60 mL, 5.21 mmol) and reaction mixture stirred at 100° C. for 4 h. The mixture was then cooled to RT before the solvent was removed in vacuo. The residue was then taken-up in water (20 mL) before acidifying with aqueous HCl (2M) (2 mL) to form a precipitate. The mixture was then subjected to a centrifuge and the aqueous solution was then decanted off and the solid residue dried under vacuum, to afford the title compound (720 mg). LCMS (A) m/z: 301/303 [M+1]+, Rt 0.67 min (acidic).
Quantity
857 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two

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